molecular formula C20H22N4O2 B605102 ABT-046 CAS No. 1031336-60-3

ABT-046

Cat. No.: B605102
CAS No.: 1031336-60-3
M. Wt: 350.4 g/mol
InChI Key: BWUXSHHOKODNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT-046 is a small molecule drug that acts as a potent, selective, and orally bioavailable inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1). It was initially developed by Abbott Laboratories and is primarily investigated for its potential therapeutic applications in treating hyperlipidemias and other metabolic diseases .

Preparation Methods

The synthesis of ABT-046 involves a high-throughput screening process against human DGAT-1, leading to the identification of a core structure that was optimized to create the final compound. The synthetic route includes several steps of chemical reactions, including the formation of key intermediates and their subsequent functionalization to achieve the desired molecular structure . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

ABT-046 undergoes various chemical reactions, primarily focusing on its interaction with DGAT-1. The compound shows no inhibition against human DGAT-2 and inhibits triglyceride formation in HeLa cells expressing human DGAT-1 with an IC50 of 78 nM . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the selective inhibition of DGAT-1. The major product formed from these reactions is the inhibition of triglyceride synthesis, leading to reduced postprandial triglyceride levels .

Properties

IUPAC Name

2-[4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c21-20-17(12-22-18-9-10-23-24(18)20)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-19(25)26/h5-10,12-14H,1-4,11,21H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUXSHHOKODNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718899
Record name {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031336-60-3
Record name {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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